molecular formula C8H7F2I B3098600 (1,1-Difluoro-2-iodoethyl)benzene CAS No. 133932-40-8

(1,1-Difluoro-2-iodoethyl)benzene

Cat. No.: B3098600
CAS No.: 133932-40-8
M. Wt: 268.04 g/mol
InChI Key: XIXBDOZIXAWAFQ-UHFFFAOYSA-N
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Description

(1,1-Difluoro-2-iodoethyl)benzene is a complex organic compound with the molecular formula C8H6F2I. It is a derivative of benzene, characterized by the presence of fluorine and iodine atoms attached to an ethyl group, which is further attached to a benzene ring.

Chemical Reactions Analysis

Types of Reactions: (1,1-Difluoro-2-iodoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different fluorinated and iodinated compounds.

Scientific Research Applications

(1,1-Difluoro-2-iodoethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,1-Difluoro-2-iodoethyl)benzene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.

Comparison with Similar Compounds

    1,2-Difluorobenzene: A simpler fluorinated benzene derivative with similar reactivity.

    2-Iodoethylbenzene: Lacks the fluorine atoms but shares the iodine substitution on the ethyl group.

    1,1-Difluoro-2-bromoethylbenzene: Similar structure but with bromine instead of iodine.

Uniqueness: (1,1-Difluoro-2-iodoethyl)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

(1,1-difluoro-2-iodoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXBDOZIXAWAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CI)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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